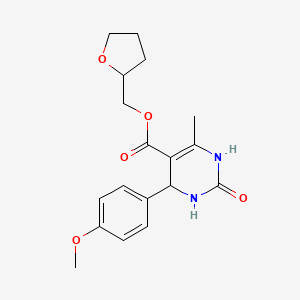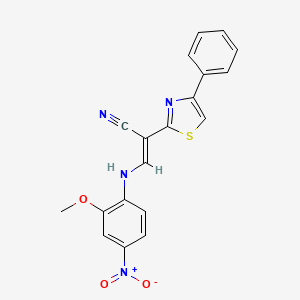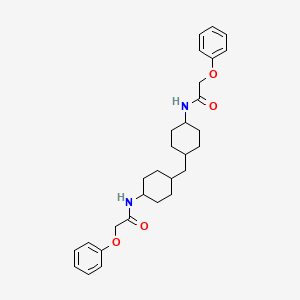![molecular formula C15H13BrClN3O3 B4929010 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and an aminoethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, forming 4-chloro-2-nitroaniline.
Bromination: The benzamide moiety is brominated to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzamide is then coupled with 4-chloro-2-nitroaniline through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-bromo-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}benzamide.
Oxidation: Formation of oxo derivatives of the aminoethyl group.
科学的研究の応用
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3-bromo-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}benzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-2-nitroaniline: A precursor in the synthesis of the compound.
Benzamide derivatives: Various benzamide derivatives with different substituents.
Uniqueness
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is unique due to the combination of its bromine, chloro-nitrophenyl, and aminoethyl groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
3-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-3-1-2-10(8-11)15(21)19-7-6-18-13-5-4-12(17)9-14(13)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWCKYQLVXYNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928942.png)
![6-(3-CHLORO-2-METHYLPHENYL)-2-PIPERIDINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE](/img/structure/B4928944.png)
![1-(3-chloro-4-methylphenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928948.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)



![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4928995.png)

![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)

![(3R,4R)-1-[[3-(hydroxymethyl)-4-propan-2-yloxyphenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B4929039.png)
